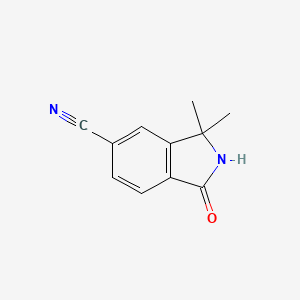

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

描述

属性

IUPAC Name |

3,3-dimethyl-1-oxo-2H-isoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-11(2)9-5-7(6-12)3-4-8(9)10(14)13-11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODITXVOCXCXIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C#N)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approaches

The synthesis of this compound typically involves constructing the isoindoline core, introducing the 3,3-dimethyl and 1-oxo functionalities, and installing the carbonitrile group at the 5-position. The most common strategies are:

Multicomponent Condensation Method

A widely adopted preparation method is the multicomponent condensation, which is efficient for synthesizing isoindoline derivatives with multiple substituents.

- Starting materials: aromatic aldehyde (with a nitrile group at the 5-position), dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ammonium acetate or a suitable amine source.

- Solvent: Ethanol or acetic acid.

- Catalyst: Piperidine or acetic acid.

- Conditions: Reflux for several hours.

General Reaction:

$$

\text{Aromatic aldehyde (5-cyano)} + \text{Dimedone} + \text{Ammonium acetate} \xrightarrow{\text{Ethanol, reflux, piperidine}} \text{this compound}

$$

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 5-cyano aromatic aldehyde, dimedone, ammonium acetate, ethanol, piperidine, reflux | 70–88 | Reaction time: 4–8 hours |

| 2 | Purification by recrystallization (ethanol) | >95 (purity) | Product is typically a solid |

Cyclization from Substituted Precursors

An alternative route involves cyclization of substituted phthalimide or phthalonitrile derivatives:

- Starting with 3,3-dimethylphthalimide or 3,3-dimethylphthalonitrile, selective functionalization at the 5-position introduces the nitrile group.

- Oxidative cyclization or ring-closure reactions are employed, often using strong dehydrating agents or Lewis acids.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 3,3-dimethylphthalimide, POCl3, acetonitrile | 60–75 | Nitrile introduction |

| 2 | Cyclization (acidic conditions) | 65–80 | Formation of isoindoline core |

Literature and Research Findings

- The use of multicomponent reactions (MCRs) allows rapid assembly of the isoindoline core with high atom economy and minimal byproducts.

- Spectroscopic analysis (IR, NMR, MS) confirms the presence of the cyano and carbonyl groups, with IR bands near 2190 cm⁻¹ (nitrile) and 1680 cm⁻¹ (carbonyl).

- Yields are generally high, and the process is scalable for laboratory and industrial synthesis.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent Condensation | 5-cyano aromatic aldehyde, dimedone, amine | Piperidine, ethanol, reflux | 70–88 | High yield, simple workup | Requires specific aldehyde |

| Cyclization from Precursors | 3,3-dimethylphthalimide/phthalonitrile | POCl3, acid, heat | 60–80 | Versatile, can modify substituents | Multi-step, harsher conditions |

化学反应分析

Types of Reactions

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindoline derivatives.

科学研究应用

Pharmaceutical Applications

1.1 HDAC Inhibition and Disease Treatment

One of the primary applications of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in several diseases, including cancer and neurodegenerative disorders. The compound has shown promise in:

- Autoimmune Diseases : It may be beneficial for conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis due to its ability to modulate immune responses through HDAC inhibition .

- Cancer Therapy : The compound has been studied for its effects on various cancers, including multiple myeloma and leukemia. Its mechanism involves enhancing the acetylation of histones, which can lead to the reactivation of tumor suppressor genes .

- Neurodegenerative Diseases : Research indicates that this compound could improve cognitive functions in models of Alzheimer's disease by inhibiting HDAC6, which is associated with amyloid-beta pathology .

Biological Activities

2.1 Antimicrobial and Antioxidant Properties

Studies have indicated that isoindoline derivatives, including this compound, exhibit antimicrobial and antioxidant activities. These properties make them candidates for developing new antibiotics or antioxidant therapies to combat oxidative stress-related diseases .

2.2 Protein Regulation

The compound's role as a small molecule regulator of protein degradation pathways via the ubiquitin-proteasome system is noteworthy. It has been shown to influence the degradation of specific proteins linked to various diseases, potentially providing a therapeutic avenue for conditions like cancer and central nervous system disorders .

4.1 Clinical Trials and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Neurodegeneration : In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved memory performance in water maze tests, indicating potential cognitive benefits through HDAC6 inhibition .

- Cancer Cell Line Studies : The compound demonstrated significant inhibitory effects on cell growth in various cancer cell lines, including MM.1S (multiple myeloma) and MV-4-11 (acute myeloid leukemia), showcasing its potential as an anti-cancer agent .

作用机制

The mechanism of action of 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can also participate in various chemical reactions, altering the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

- CAS Number : 1440519-98-1 ; alternative CAS 1403767-28-1

- Molecular Formula : C₁₁H₁₀N₂O

- Molecular Weight : 186.21 g/mol

- Key Features : A bicyclic compound containing a fused benzene ring, a lactam (oxoisoindoline) moiety, and a nitrile group. The 3,3-dimethyl substitution introduces steric hindrance and influences electronic properties.

Physicochemical Properties :

- Predicted Boiling Point : 422.2 ± 45.0 °C

- Density : 1.22 ± 0.1 g/cm³

- pKa : 13.15 ± 0.40 (basic conditions)

Applications : Primarily used as a pharmaceutical intermediate, leveraging its nitrile group for further functionalization .

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1440519-98-1 | C₁₁H₁₀N₂O | 186.21 | 3,3-dimethyl, 1-oxo, 5-CN |

| 3-Oxoisoindoline-5-carbonitrile | 1261726-80-0 | C₉H₆N₂O | 158.16 | 1-oxo, 5-CN (no dimethyl) |

| 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile | 34613-09-7 | C₉H₄N₂O₂ | 172.14 | 1,3-dioxo, 5-CN |

| 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile | 127267-56-5 | C₁₁H₁₀N₂O | 186.21 | 3,3-dimethyl, 2-oxo, 6-CN |

| 5-Nitro-1H-indole-3-carbonitrile | 289483-82-5 | C₉H₅N₃O₂ | 187.16 | 5-NO₂, 3-CN (indole scaffold) |

Structural and Functional Differences

Core Scaffold Variations :

- The target compound and 3-oxoisoindoline-5-carbonitrile share an isoindoline backbone, while 5-Nitro-1H-indole-3-carbonitrile and related indole derivatives (e.g., –15) are based on an indole ring .

- The 1,3-dioxo derivative (CAS 34613-09-7) has two ketone groups, increasing electrophilicity compared to the single oxo group in the target compound .

Nitrile Position: In 2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile (CAS 127267-56-5), the nitrile is at position 6 instead of 5, altering electronic distribution . Nitro vs. Oxo Groups: 5-Nitro-1H-indole-3-carbonitrile (CAS 289483-82-5) exhibits strong electron-withdrawing effects from the nitro group, increasing acidity (pKa ~8–10) compared to the target compound’s pKa of ~13 .

Physicochemical Properties Comparison

生物活性

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the isoindoline framework, which is known for its diverse reactivity and biological activity. The presence of the carbonitrile group enhances its potential as a bioactive compound.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar isoindoline structures possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits cell proliferation in vitro | |

| Anti-inflammatory | Modulates inflammatory pathways |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

- Antimicrobial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Case Study Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cell viability assays | Dose-dependent inhibition of growth |

| Antimicrobial | Disk diffusion method | Significant inhibition zones observed |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile and its derivatives?

- Methodological Answer : A common approach involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by precipitation, washing with acetic acid/ethanol, and recrystallization from DMF/acetic acid mixtures. This method ensures high yields and purity (>98%) for structurally related indole carbonitriles . For fluorinated analogs, anhydrous potassium fluoride in sulfolane can facilitate halogen exchange reactions, as demonstrated in trifluoromethylpyridine carbonitrile syntheses .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for verifying molecular formulas and substituent positions. For example, HRMS with electrospray ionization (ESI) can confirm exact masses (e.g., m/z 369.9788 for a trifluoromethylpyridine analog), while NMR identifies stereochemical and electronic environments of dimethyl and carbonyl groups .

Q. How can researchers initially assess the biological activity of this compound derivatives?

- Methodological Answer : Cell-based assays using progesterone receptor (PR)-expressing systems are recommended for functional screening. For instance, compounds with small 3,3-dialkyl groups (e.g., dimethyl) exhibit PR antagonism, whereas larger substituents (e.g., spirocyclohexyl) switch activity to agonism. Dose-response curves in vitro can establish potency (e.g., IC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the functional switching behavior of this compound derivatives?

- Methodological Answer : Systematic substitution at the 3,3-position with alkyl groups of varying steric bulk (e.g., dimethyl vs. cyclohexyl) can modulate PR agonist/antagonist activity. Computational modeling (e.g., molecular docking) paired with in vitro functional assays helps correlate substituent size with binding affinity and conformational changes in the receptor .

Q. What strategies address contradictions between in vitro potency and in vivo pharmacokinetic performance of this compound?

- Methodological Answer : Pharmacokinetic optimization in rodents and nonhuman primates involves adjusting lipophilicity via substituent modifications (e.g., introducing fluorine atoms) to enhance metabolic stability. For example, 7-fluoro derivatives of related oxindoles showed improved oral bioavailability and sustained plasma concentrations in cynomolgus monkeys .

Q. How can researchers design spirocyclic derivatives of this compound to explore novel biological targets?

- Methodological Answer : Spirocyclopropane or spiroindoline derivatives can be synthesized via cyclopropanation reactions (e.g., using carbene insertion). Structural analogs like 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile (CAS 2093433-63-5) demonstrate the feasibility of such modifications, which are characterized via X-ray crystallography and F NMR for stereochemical analysis .

Q. What statistical approaches mitigate type I/II errors in biological evaluation studies of this compound?

- Methodological Answer : Power analysis with α=0.05 and β=0.20 ensures adequate sample sizes to detect effect sizes (e.g., Cohen’s d >0.8). Stratified randomization in animal studies (e.g., by weight or genetic background) reduces bias, while mixed-effects models account for inter-individual variability in pharmacokinetic data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data across different experimental models (e.g., rodents vs. primates)?

- Methodological Answer : Cross-species metabolic profiling (e.g., liver microsomal assays) identifies interspecies differences in cytochrome P450 metabolism. For example, fluorinated derivatives may exhibit slower clearance in primates due to reduced oxidative metabolism compared to rodents. Adjusting dosing regimens or introducing metabolically stable substituents (e.g., deuterium) can harmonize efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。